molecular formula C17H13N3O4 B14807742 2-{(1E)-1-[2-(2-nitrophenyl)hydrazinylidene]ethyl}-1H-indene-1,3(2H)-dione

2-{(1E)-1-[2-(2-nitrophenyl)hydrazinylidene]ethyl}-1H-indene-1,3(2H)-dione

Cat. No.: B14807742
M. Wt: 323.30 g/mol
InChI Key: VJAJLPYDYOGCIY-VCHYOVAHSA-N
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Description

2-[N-(2-nitrophenyl)ethanehydrazonoyl]-1H-indene-1,3(2H)-dione is a complex organic compound with a unique structure that includes an indene core and a nitrophenyl group

Preparation Methods

The synthesis of 2-[N-(2-nitrophenyl)ethanehydrazonoyl]-1H-indene-1,3(2H)-dione typically involves the reaction of 2-nitrophenylhydrazine with an appropriate indene derivative under controlled conditions. The reaction is often carried out in the presence of a base catalyst and a diboron reagent under the irradiation of 400 nm blue LEDs . This method allows for the efficient transformation of nitroaromatics to functional molecules such as N-heterocycles .

Chemical Reactions Analysis

2-[N-(2-nitrophenyl)ethanehydrazonoyl]-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:

Scientific Research Applications

2-[N-(2-nitrophenyl)ethanehydrazonoyl]-1H-indene-1,3(2H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[N-(2-nitrophenyl)ethanehydrazonoyl]-1H-indene-1,3(2H)-dione exerts its effects involves the interaction of its functional groups with molecular targets. The nitrophenyl group can participate in redox reactions, while the indene core provides structural stability. These interactions can affect various molecular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

2-[N-(2-nitrophenyl)ethanehydrazonoyl]-1H-indene-1,3(2H)-dione can be compared with other similar compounds, such as:

This compound’s unique combination of functional groups and structural features makes it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C17H13N3O4

Molecular Weight

323.30 g/mol

IUPAC Name

2-[(E)-C-methyl-N-(2-nitroanilino)carbonimidoyl]indene-1,3-dione

InChI

InChI=1S/C17H13N3O4/c1-10(18-19-13-8-4-5-9-14(13)20(23)24)15-16(21)11-6-2-3-7-12(11)17(15)22/h2-9,15,19H,1H3/b18-10+

InChI Key

VJAJLPYDYOGCIY-VCHYOVAHSA-N

Isomeric SMILES

C/C(=N\NC1=CC=CC=C1[N+](=O)[O-])/C2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CC(=NNC1=CC=CC=C1[N+](=O)[O-])C2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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